Apiosylrhododendrin
Description
Apiosylrhododendrin is a glycoside compound characterized by the presence of an apiose sugar moiety linked to a rhododendrin aglycone. Its molecular formula is C₁₈H₂₈N₄O₁₀, with an exact mass of 460.1845568 . This compound is structurally distinguished by its unique glycosylation pattern, which contributes to its biological activity and stability. While its natural sources remain understudied, it is hypothesized to occur in select plant species within the Ericaceae family, similar to other rhododendrin derivatives.
Properties
Molecular Formula |
C21H32O11 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O11/c1-11(2-3-12-4-6-13(23)7-5-12)31-19-17(26)16(25)15(24)14(32-19)8-29-20-18(27)21(28,9-22)10-30-20/h4-7,11,14-20,22-28H,2-3,8-10H2,1H3/t11?,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChI Key |
QJVVGCSWIOLQDG-GESFCUFHSA-N |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of apiosylrhododendrin typically involves the hydrolysis of rhododendrol glycosides. A common method includes using a glucosidase enzyme to convert a mixture of arabinosyl- and this compound into rhododendrol. This process is often carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. These processes utilize specific enzymes, such as alcohol dehydrogenases, to achieve the desired conversion. The use of biocatalysts allows for efficient and sustainable production, minimizing the need for harsh chemical reagents .
Chemical Reactions Analysis
Types of Reactions: Apiosylrhododendrin undergoes several types of chemical reactions, including:
Oxidation: Conversion of rhododendrol to raspberry ketone using alcohol dehydrogenases.
Hydrolysis: Breakdown of glycosidic bonds to release rhododendrol.
Common Reagents and Conditions:
Glucosidase Enzyme: Used for hydrolysis reactions.
Alcohol Dehydrogenases: Employed in oxidation reactions to convert rhododendrol to raspberry ketone.
Major Products:
Rhododendrol: A key intermediate in the synthesis of raspberry ketone.
Raspberry Ketone: A valuable compound in the food and cosmetic industries.
Scientific Research Applications
Apiosylrhododendrin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of apiosylrhododendrin involves its conversion to rhododendrol and subsequently to raspberry ketone. The key molecular targets include enzymes such as glucosidase and alcohol dehydrogenases, which facilitate these conversions. The pathways involved are primarily enzymatic, ensuring efficient and selective transformations .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Similar Metabolites
Key Observations :
- Mass Isomers : this compound, Tovophyllin B, and Garcimangosone A share identical exact masses (460.1845568 ) but differ in backbone structures and functional groups. For instance, Tovophyllin B is a cyclic peptide, whereas this compound is a glycoside .
- Sugar Moieties : Unlike Rhododendrin (a glucoside), this compound contains apiose, a rare pentose sugar, which may enhance its solubility and receptor-binding specificity .
Functional and Pharmacological Contrasts
Table 2: Functional Differences Among Comparable Compounds
| Compound | Primary Bioactivity | Mechanism of Action | Known Applications |
|---|---|---|---|
| This compound | Antioxidant, allelopathic | Free radical scavenging via phenolic groups | Plant defense research |
| Tovophyllin B | Antimicrobial | Disruption of microbial cell membranes | Antibiotic development |
| Garcimangosone A | Anti-inflammatory | COX-2 inhibition | Nutraceutical formulations |
| Rhododendrin | Analgesic, anti-inflammatory | Prostaglandin synthesis modulation | Traditional medicine |
Research Findings :
- Antioxidant Capacity: this compound’s phenolic hydroxyl groups confer superior antioxidant activity compared to Rhododendrin, as demonstrated in in vitro radical-scavenging assays (IC₅₀: 12.3 μM vs. 28.7 μM) .
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